molecular formula C10H15N B12832710 (2,3,5-Trimethylphenyl)methanamine

(2,3,5-Trimethylphenyl)methanamine

Cat. No.: B12832710
M. Wt: 149.23 g/mol
InChI Key: BENQLKQMEYDVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,5-Trimethylphenyl)methanamine, also known as 1-(2,3,5-trimethylphenyl)methanamine, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the phenyl ring is substituted with three methyl groups at the 2, 3, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,3,5-Trimethylphenyl)methanamine typically involves the reduction of the corresponding nitro compound or the direct amination of the corresponding halide. One common method is the reduction of 2,3,5-trimethyl-nitrobenzene using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 2,3,5-trimethylbenzyl chloride with ammonia or an amine under basic conditions to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,5-Trimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2,3,5-Trimethylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,3,5-Trimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, aniline, lacks the three methyl groups and has different chemical properties.

    Toluidines: These are methyl-substituted anilines, but with only one methyl group.

    Xylidines: These compounds have two methyl groups on the phenyl ring.

Uniqueness

(2,3,5-Trimethylphenyl)methanamine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of three methyl groups can influence its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2,3,5-trimethylphenyl)methanamine

InChI

InChI=1S/C10H15N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,6,11H2,1-3H3

InChI Key

BENQLKQMEYDVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CN)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.